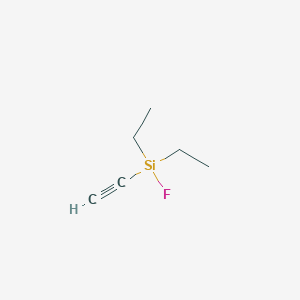
Diethyl(ethynyl)fluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(ethynyl)fluorosilane is an organosilicon compound characterized by the presence of ethynyl, diethyl, and fluorine groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(ethynyl)fluorosilane can be synthesized through various methods. One common approach involves the reaction of diethylfluorosilane with an ethynylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
化学反应分析
Types of Reactions
Diethyl(ethynyl)fluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various silanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学研究应用
Diethyl(ethynyl)fluorosilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of medical devices.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of diethyl(ethynyl)fluorosilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with other molecules. These interactions influence the compound’s reactivity and its ability to form stable complexes with other chemical entities. The silicon atom provides a versatile platform for further functionalization, enabling the design of molecules with specific properties.
相似化合物的比较
Similar Compounds
Diethylfluorosilane: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylfluorosilane: Contains only the ethynyl and fluorine groups, making it less versatile compared to diethyl(ethynyl)fluorosilane.
Triethylfluorosilane: Has three ethyl groups, leading to different steric and electronic properties.
Uniqueness
This compound stands out due to the combination of ethynyl, diethyl, and fluorine groups, which confer unique reactivity and potential for diverse applications. The presence of the ethynyl group allows for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity.
属性
CAS 编号 |
61210-43-3 |
|---|---|
分子式 |
C6H11FSi |
分子量 |
130.23 g/mol |
IUPAC 名称 |
diethyl-ethynyl-fluorosilane |
InChI |
InChI=1S/C6H11FSi/c1-4-8(7,5-2)6-3/h1H,5-6H2,2-3H3 |
InChI 键 |
VBCSOPRPDPYHFW-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C#C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





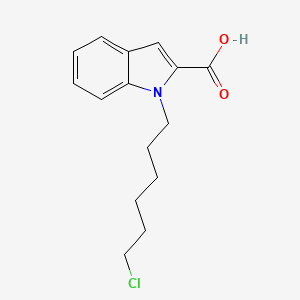

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
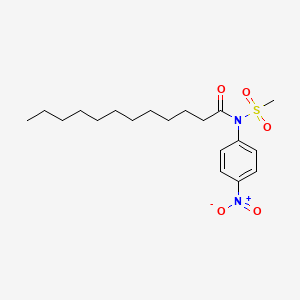
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
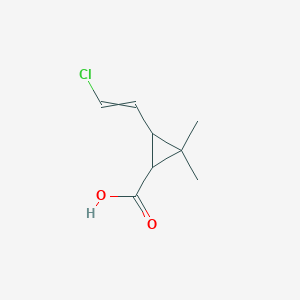


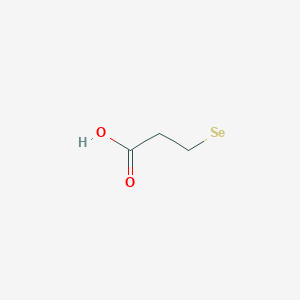
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
